Tetramethylammonium chloride

Catalog No.
S587447
CAS No.
75-57-0
M.F
C4H12ClN
(CH3)4NCl
C4H12ClN
M. Wt
109.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetramethylammonium chloride

CAS Number

75-57-0

Product Name

Tetramethylammonium chloride

IUPAC Name

tetramethylazanium;chloride

Molecular Formula

C4H12ClN
(CH3)4NCl
C4H12ClN

Molecular Weight

109.6 g/mol

InChI

InChI=1S/C4H12N.ClH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1

InChI Key

OKIZCWYLBDKLSU-UHFFFAOYSA-M

SMILES

C[N+](C)(C)C.[Cl-]

Solubility

Slightly soluble in ethanol; insoluble in ether, benzene, chloroform; very soluble in methanol
Soluble in alcohol; insoluble in ether
Soluble in water
In water, 5.9X10+5 mg/L at 25 °C (est)
Solubility in water at 20 °C: very good

Synonyms

tetraamethylammonium acetate, tetramethylammonium, tetramethylammonium bromide, tetramethylammonium chloride, tetramethylammonium fluoride, tetramethylammonium hydrogen dichloride, tetramethylammonium hydroxide, tetramethylammonium hydroxide pentahydrate, tetramethylammonium iodide, tetramethylammonium nitrate, tetramethylammonium perchlorate, tetramethylammonium sulfate (2:1), tetramethylammonium tribromide, tetramethylammonium triiodide, trimethylaminomethane

Canonical SMILES

C[N+](C)(C)C.[Cl-]

Molecular Biology Applications:

  • DNA Hybridization: Tetramethylammonium chloride (TMAC) plays a crucial role in various DNA hybridization techniques. Its ability to bind to AT-rich DNA regions while minimizing preferential melting of AT versus GC base pairs makes it valuable in applications like:
    • Array Hybridization and Scanning: TMAC is a key component of the hybridization cocktail used in microarray analysis, enabling efficient binding of probes to complementary DNA targets on the array .
    • Next-Generation Sequencing (NGS): TMAC is employed in specific NGS library preparation protocols, such as GUIDE-seq, which facilitates the unbiased identification of double-stranded DNA breaks .

Other Research Applications:

  • Polymerase Chain Reaction (PCR): While not routinely used, low concentrations of TMAC can be incorporated into PCR buffers to improve reaction yield and specificity, particularly for challenging templates rich in AT sequences. Studies have shown that TMAC can enhance yields by 5-10 fold at specific concentrations (60 mM) by stabilizing AT base pairs .
  • Lipophile Precipitation: Due to its unique properties, TMAC can act as a lipophilic precipitating agent, making it useful in isolating specific macromolecules like proteins and nucleic acids from biological samples.

Tetramethylammonium chloride is a quaternary ammonium salt with the chemical formula  CH3 4N+Cl\text{ CH}_3\text{ }_4\text{N}^+\text{Cl}^-. It consists of a central nitrogen atom bonded to four methyl groups, creating a tetrahedral structure. This compound appears as a colorless, hygroscopic solid that is highly soluble in water and polar organic solvents. Tetramethylammonium chloride is primarily used in industrial applications, particularly as a chemical reagent and a low-residue bactericide in processes like hydrofracking .

, including:

  • Synthesis Reaction: It is typically synthesized through the reaction of trimethylamine with methyl chloride:
    N CH3 3+CH3ClN CH3 4++Cl\text{N CH}_3\text{ }_3+\text{CH}_3\text{Cl}\rightarrow \text{N CH}_3\text{ }_4^++\text{Cl}^-
  • Phase Transfer Catalysis: It acts as an effective phase transfer catalyst in reactions such as the selective chloride/fluoride exchange of activated aryl chlorides .
  • Reactivity with Oxidants: Tetramethylammonium chloride reacts violently with strong oxidizers, producing ammonia, carbon monoxide, hydrogen chloride, and nitrogen oxides .

The synthesis of tetramethylammonium chloride can be achieved through several methods:

  • Alkylation of Trimethylamine: The most common method involves reacting trimethylamine with methyl chloride.
  • Ionic Liquid Catalysis: Another method includes the alkylation of ammonium chloride using dimethyl carbonate in the presence of an ionic liquid catalyst .
  • Salt Metathesis: Tetramethylammonium salts with complex anions can be prepared via salt metathesis reactions .

Tetramethylammonium chloride has diverse applications:

  • Chemical Reagent: Used extensively in organic synthesis and as a phase transfer catalyst.
  • Bactericide: Employed in hydrofracking processes due to its low-residue characteristics.
  • Laboratory Use: Enhances yields in molecular biology techniques such as polymerase chain reactions .

Studies on tetramethylammonium chloride have focused on its interactions with biological systems and its role in catalysis. For instance, it has been investigated for its effectiveness in nucleophilic substitution reactions involving aryl quaternary ammonium salts. Its hydrophilicity influences its absorption and distribution in biological systems, indicating a rapid uptake within the gastrointestinal tract and significant distribution to organs such as the kidney and liver .

Several compounds share structural similarities with tetramethylammonium chloride. Here are some notable examples:

Compound NameFormulaKey Characteristics
Tetraethylammonium chloride C2H5 4N+Cl\text{ C}_2\text{H}_5\text{ }_4\text{N}^+\text{Cl}^-Larger ethyl groups; used in similar applications
Tetrapropylammonium chloride C3H7 4N+Cl\text{ C}_3\text{H}_7\text{ }_4\text{N}^+\text{Cl}^-Larger propyl groups; exhibits different solubility properties
Tetramethylammonium hydroxide CH3 4N+OH\text{ CH}_3\text{ }_4\text{N}^+\text{OH}^-Hydroxide counterpart; used in organic synthesis

Uniqueness

Tetramethylammonium chloride is unique due to its small size and high solubility compared to other quaternary ammonium salts. Its specific structure allows for effective catalytic properties while maintaining significant biological activity, making it valuable in both industrial and laboratory settings .

The history of tetramethylammonium chloride is intertwined with the broader development of quaternary ammonium compounds. Quaternary ammonium compounds were first developed in 1916 by Jacobs and Heidelberg, who initially highlighted their biocidal properties. This groundbreaking work established the foundation for understanding these unique chemical structures and their potential applications. The field advanced significantly in 1935 when Domagk proposed that attaching an aliphatic group to the quaternary nitrogen improved the biocidal properties of such compounds. This discovery catalyzed research into various quaternary ammonium salts, including tetramethylammonium chloride.

The tetramethylammonium cation represents the simplest quaternary ammonium structure, consisting of four methyl groups tetrahedrally attached to a central nitrogen atom. This structural simplicity, combined with its stable positive charge, made it an ideal candidate for fundamental research in organic chemistry and biochemistry throughout the early to mid-20th century.

Nomenclature and Classification

Tetramethylammonium chloride is systematically named as N,N,N-trimethylmethanaminium chloride, reflecting its structure with three methyl groups and one hydrogen attached to nitrogen. However, it is more commonly referred to by its simplified name or by various synonyms and abbreviations in scientific literature. Some common alternative names include:

  • Methanaminium, N,N,N-trimethyl-, chloride
  • Ammonium, tetramethyl-, chloride
  • USAF AN-8

The chemical formula of tetramethylammonium chloride is (CH₃)₄N⁺Cl⁻, which is often abbreviated as Me₄N⁺Cl⁻ in scientific literature.

As a quaternary ammonium salt, tetramethylammonium chloride belongs to a class of organic compounds characterized by a positively-charged polyatomic ion with the structure [NR₄]⁺, where R represents alkyl or aryl groups. Unlike primary, secondary, or tertiary ammonium compounds, quaternary ammonium cations carry a permanent positive charge that is independent of the pH of the solution, making them particularly useful in various chemical and biological applications.

Evolution of Scientific Understanding

The scientific understanding of tetramethylammonium chloride has evolved considerably since its initial discovery. Early research focused primarily on its basic chemical properties and potential as an antimicrobial agent. However, as analytical techniques improved and chemical knowledge expanded, researchers began to uncover more sophisticated applications for this compound.

In the mid-20th century, scientists discovered that tetramethylammonium chloride could function as a phase transfer catalyst, facilitating reactions between substances in different phases. This finding significantly expanded its utility in organic synthesis. Research published in 1996 demonstrated that tetramethylammonium chloride is an effective phase transfer catalyst for selective chloride/fluoride exchange reactions of activated aryl chlorides with potassium fluoride.

Further advances came with the discovery that tetramethylammonium salts could be used in electrochemical studies. The tetramethylammonium cation's stable nature and specific ionic radius (measured at 0.322 nm) made it valuable for studying ion transport phenomena. From thermodynamic measurements, researchers have been able to establish several important physicochemical parameters for the tetramethylammonium ion that inform its behavior in solution and in various applications.

By the late 20th century, biotechnology applications emerged. Researchers found that tetramethylammonium chloride could enhance PCR (polymerase chain reaction) yields by stabilizing AT base pairs, increasing yields 5-10 fold at concentrations of around 60mM. This discovery opened new avenues for its use in molecular biology and genetic research.

Historical Applications Development Timeline

The applications of tetramethylammonium chloride have diversified remarkably over time, reflecting advances in both scientific understanding and industrial needs:

  • 1916-1935: Initial recognition and research into quaternary ammonium compounds for their biocidal properties.

  • 1935-1950s: Development of first-generation quaternary ammonium compounds, including tetramethylammonium chloride, with focus on antimicrobial applications.

  • 1950s-1970s: Expansion into chemical synthesis applications, beginning to utilize tetramethylammonium chloride as a chemical reagent in laboratory settings.

  • 1980s-1990s: Discovery and refinement of phase transfer catalyst applications, with tetramethylammonium chloride proving effective for halide exchange reactions.

  • 1990s-2000s: Introduction in biotechnology applications, particularly in PCR reactions where it was found to increase specificity and yield by stabilizing AT base pairs.

  • 2000s: Widespread industrial adoption, including use in hydraulic fracturing operations as a clay stabilizer (often referred to as TMAC in oilfield applications).

  • 2009-Present: Increasing environmental scrutiny, with companies like Chesapeake Energy initiating programs to evaluate the environmental impact of hydraulic fracturing additives including tetramethylammonium chloride, leading to efforts to find more environmentally friendly alternatives.

  • 2010s-Present: Expansion into new technological applications, including use in electronics, surface modification, and advanced materials science.

Physical Description

DryPowder; Liquid
HYGROSCOPIC WHITE CRYSTALS.

Color/Form

Bipyramidal from dilute alcohol
White crystalline solid

Density

1.1690 at 20 °C/4 °C
1.17 g/cm³

LogP

log Kow = -4.18 (est)

Appearance

colorless crystal powder

Melting Point

420 °C (decomposes)

UNII

DCQ9S88703

Related CAS

51-92-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 201 companies from 19 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 55 of 201 companies. For more detailed information, please visit ECHA C&L website;
Of the 18 notification(s) provided by 146 of 201 companies with hazard statement code(s):;
H300 (89.04%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (10.96%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (91.78%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (93.15%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (37.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (35.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H370 (43.15%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H410 (13.7%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (43.15%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Ganglionic Stimulants

Vapor Pressure

1.2X10-8 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

75-57-0

Wikipedia

Tetramethylammonium_chloride

Use Classification

Cosmetics -> Viscosity controlling

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Oil and gas drilling, extraction, and support activities
Pesticide, fertilizer, and other agricultural chemical manufacturing
Plastic material and resin manufacturing
Synthetic rubber manufacturing
Methanaminium, N,N,N-trimethyl-, chloride (1:1): ACTIVE

Dates

Modify: 2023-08-15
- Barlow, Molec. Pharm. (1971). 7:357-366- Tamaru M. et al., Brain Res (1988). 473:205-226- Kellet Jr., J. Pharm. Sci. (1965). 54(3):883-887- Eldefrawi M.E. et al., /Permeability of the abdominal nerve cord of the american cockroach, Periplaneta americana L. to quaternary ammonium salts./ J. Exp. Biol. (1967). 46:1-12

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